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molecular formula C12H15N3 B8491127 (1-Azidocyclohexyl)benzene

(1-Azidocyclohexyl)benzene

Cat. No. B8491127
M. Wt: 201.27 g/mol
InChI Key: URDOPVIVMKFFHV-UHFFFAOYSA-N
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Patent
US06130217

Procedure details

1-Phenylcyclopentanol (16.3 g, 100 mmol) was treated with NaN3 (s) (20 g, 310 mmol) and TFA (65 g) in CHCl3 (170 mL) at about 0-5° C., according to the procedure described in Preparation 87, to produce crude 1-phenyl-cyclohexylazide (18.6 g, GC-MS m/z 187).
Quantity
16.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
65 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2(O)[CH2:11][CH2:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N-:13]=[N+:14]=[N-:15].[Na+].[C:17](O)(C(F)(F)F)=O>C(Cl)(Cl)Cl>[C:7]1([C:1]2([N:13]=[N+:14]=[N-:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
16.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CCCC1)O
Name
Quantity
20 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
65 g
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
170 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
described in Preparation 87

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CCCCC1)N=[N+]=[N-]
Measurements
Type Value Analysis
AMOUNT: MASS 18.6 g
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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